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Compound of Interest

Compound Name: Lycopsamine N-oxide

Cat. No.: B042929

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lycopsamine N-oxide, a naturally occurring pyrrolizidine alkaloid (PA) found in various plant
species, represents a significant toxicological concern due to its potential for severe
hepatotoxicity. As the N-oxide derivative of lycopsamine, it is often the more prevalent form in
plants. The toxic effects of Lycopsamine N-oxide are primarily mediated through metabolic
activation in the liver by cytochrome P450 enzymes, leading to the formation of highly reactive
pyrrolic esters. These metabolites can form adducts with cellular macromolecules, including
DNA and proteins, resulting in cytotoxicity, genotoxicity, and carcinogenicity. This technical
guide provides a comprehensive overview of the current knowledge on the toxicological profile
of Lycopsamine N-oxide, including its physicochemical properties, toxicokinetics, and
mechanisms of toxicity. It summarizes the available quantitative toxicity data, details standard
experimental protocols for toxicological assessment, and visualizes the key signaling pathways
implicated in its toxic effects. Due to the limited availability of specific quantitative data for
Lycopsamine N-oxide, information from closely related pyrrolizidine alkaloids is included for
comparative purposes, with appropriate caveats. This guide is intended to serve as a valuable
resource for researchers, scientists, and drug development professionals engaged in the study
of natural product toxicity and the safety assessment of botanicals and herbal medicines.

Physicochemical Properties
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Property Value Source
Chemical Formula C15H25NOe [1]
Molecular Weight 315.36 g/mol [1]

CAS Number 95462-15-0 [1][2]
Appearance Solid N/A

- Soluble in water, ethanol, and
Solubility ) N/A
buffered salt solutions

Synonyms (+)-Lycopsamine N-Oxide [2]

Toxicological Data

Quantitative toxicological data for Lycopsamine N-oxide are scarce in publicly available
literature. However, its classification under the Globally Harmonized System of Classification
and Labelling of Chemicals (GHS) indicates a high level of acute toxicity.

, Toxici

Endpoint Classification Hazard Statement Source
o H300: Fatal if
Acute Oral Toxicity Category 2 [3]
swallowed

H310: Fatal in contact

Acute Dermal Toxicity =~ Category 2 _ _
with skin

Note: Specific LD50 values for Lycopsamine N-oxide are not readily available. The GHS
classification is based on the overall toxicity profile of pyrrolizidine alkaloids.

In Vitro Cytotoxicity

Specific IC50 values for Lycopsamine N-oxide are not available. However, studies on
structurally related pyrrolizidine alkaloids provide an indication of their cytotoxic potential in liver
cells. It is important to note that N-oxides are generally considered less cytotoxic than their
corresponding tertiary amine parent alkaloids.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.biosynth.com/p/FL161609/95462-15-0-lycopsamine-n-oxide
https://www.biosynth.com/p/FL161609/95462-15-0-lycopsamine-n-oxide
https://www.biosynth.com/p/FL161609/95462-15-0-lycopsamine-n-oxide
https://plantaanalytica.com/product/lycopsamine-n-oxide/
https://plantaanalytica.com/product/lycopsamine-n-oxide/
https://www.benchchem.com/product/b042929?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Lycopsamine-N-oxide
https://pubchem.ncbi.nlm.nih.gov/compound/Lycopsamine-N-oxide
https://www.benchchem.com/product/b042929?utm_src=pdf-body
https://www.benchchem.com/product/b042929?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042929?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Compound Cell Type IC50 (pg/mL) Source
o Rat Primary
Echimidine 13.79 [4]
Hepatocytes
Echimidine Isomers Rat Primary
_ 14.14 [4]
(mixture) Hepatocytes
o Rat Primary
Echiumine 7.47 [4]
Hepatocytes

Mechanism of Toxicity & Signaling Pathways

The toxicity of Lycopsamine N-oxide, like other hepatotoxic pyrrolizidine alkaloids, is
dependent on its metabolic activation in the liver.

Metabolic Activation

The metabolic activation of Lycopsamine N-oxide is a critical step in its mechanism of toxicity.
This process primarily occurs in the liver and involves enzymatic reactions that convert the
relatively inert N-oxide into highly reactive electrophilic metabolites.
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Metabolic activation of Lycopsamine N-oxide.

Cellular Damage and Signaling Pathways

The reactive pyrrolic metabolites generated from Lycopsamine N-oxide can covalently bind to
cellular macromolecules, leading to a cascade of toxic events. This includes the disruption of
cellular functions, induction of oxidative stress, and activation of cell death pathways.
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Cellular damage pathways induced by Lycopsamine N-oxide metabolites.

Experimental Protocols

Standardized protocols are crucial for the reliable assessment of the toxicological properties of
substances like Lycopsamine N-oxide. The following sections outline the methodologies for
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key in vitro toxicological assays based on OECD guidelines.

In Vitro Cytotoxicity Assay - MTT Assay

This protocol describes a common method for assessing the cytotoxicity of a test substance on
cultured cells, such as primary hepatocytes.
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Workflow for an in vitro cytotoxicity MTT assay.

Methodology:

o Cell Seeding: Plate primary hepatocytes or a suitable liver cell line (e.g., HepG2) in a 96-well
plate at an appropriate density and allow them to adhere overnight.

o Treatment: Prepare a series of dilutions of Lycopsamine N-oxide in cell culture medium.
Remove the old medium from the cells and add the medium containing the test substance.
Include a vehicle control (medium with the solvent used to dissolve the test substance) and a
positive control.

 Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a
humidified atmosphere with 5% CO-.
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o MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours.

e Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.qg.,
DMSO or isopropanol) to dissolve the formazan crystals.

e Absorbance Reading: Measure the absorbance of each well at a specific wavelength
(typically 570 nm) using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The
IC50 value (the concentration of the test substance that inhibits 50% of cell growth) can be
determined by plotting a dose-response curve.

Genotoxicity Assays

This test is used to assess the mutagenic potential of a substance by measuring its ability to
induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and
tryptophan-dependent strains of Escherichia coli.
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Workflow for the Ames test (OECD 471).
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Methodology:

Preparation: Prepare overnight cultures of the selected bacterial tester strains.

o Exposure: In a test tube, mix the test substance at various concentrations, the bacterial
culture, and either a buffer or a metabolic activation system (S9 mix).

e Plating: Pour the mixture onto the surface of minimal glucose agar plates.
 Incubation: Incubate the plates at 37°C for 48-72 hours.
e Colony Counting: Count the number of revertant colonies on each plate.

o Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase
in the number of revertant colonies compared to the negative control.

This assay identifies substances that cause structural chromosomal aberrations in cultured
mammalian cells.
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Workflow for the in vitro chromosomal aberration test (OECD 473).

Methodology:

e Cell Culture: Culture suitable mammalian cells (e.g., Chinese hamster ovary cells, human
lymphocytes) to a sufficient number.

o Treatment: Expose the cell cultures to various concentrations of Lycopsamine N-oxide, with
and without a metabolic activation system (S9 mix).

o Mitotic Arrest: Add a metaphase-arresting substance (e.g., colcemid) to the cultures.

e Harvesting and Fixation: Harvest the cells, treat them with a hypotonic solution, and fix them.
o Slide Preparation: Drop the fixed cells onto microscope slides and stain them.

» Microscopic Analysis: Analyze the metaphase cells for chromosomal aberrations.

o Data Analysis: A substance is considered clastogenic if it produces a concentration-
dependent increase in the number of cells with chromosomal aberrations.

This test detects damage to chromosomes or the mitotic apparatus by identifying micronuclei in
the cytoplasm of interphase cells.
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Workflow for the in vitro micronucleus test (OECD 487).

Methodology:
o Cell Culture: Culture appropriate mammalian cells.

o Treatment: Expose the cells to the test substance at various concentrations, with and without
metabolic activation.

e Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
 Incubation: Incubate the cells for a period that allows for one cell division.

e Harvesting and Staining: Harvest the cells and stain them with a DNA-specific stain.

» Microscopic Analysis: Score the frequency of micronuclei in binucleated cells.

» Data Analysis: A significant, dose-related increase in the frequency of micronucleated cells
indicates genotoxic potential.
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Conclusion

Lycopsamine N-oxide is a pyrrolizidine alkaloid with significant toxicological potential,
primarily targeting the liver. Its toxicity is intrinsically linked to its metabolic activation into
reactive pyrrolic metabolites that can damage cellular macromolecules. While specific
quantitative toxicity data for Lycopsamine N-oxide are limited, the available information and
data from related compounds underscore the need for caution and thorough risk assessment of
materials potentially containing this compound. The standardized experimental protocols
outlined in this guide provide a framework for the systematic evaluation of its cytotoxic and
genotoxic effects. Further research is warranted to fill the existing data gaps and to fully
elucidate the specific signaling pathways and molecular mechanisms underlying the toxicity of
Lycopsamine N-oxide. This knowledge is essential for the protection of public health and for
the safe development of botanical drugs and herbal products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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